

# Methyl 4-(1H-imidazol-1-yl)benzoate: A Versatile Intermediate in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 4-(1H-imidazol-1-yl)benzoate**

Cat. No.: **B034349**

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-(1H-imidazol-1-yl)benzoate** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.<sup>[1]</sup> Its structure, featuring a reactive imidazole ring coupled to a methyl benzoate moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds.<sup>[2]</sup> The imidazole core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide spectrum of activities including anticancer, antifungal, and antibacterial properties.<sup>[3]</sup> This document provides detailed application notes and experimental protocols for the synthesis and potential applications of **Methyl 4-(1H-imidazol-1-yl)benzoate** as a key intermediate in the development of novel therapeutics.

## Chemical Properties and Data

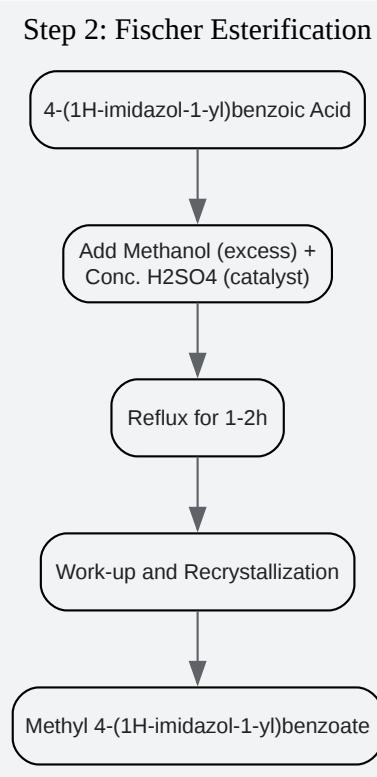
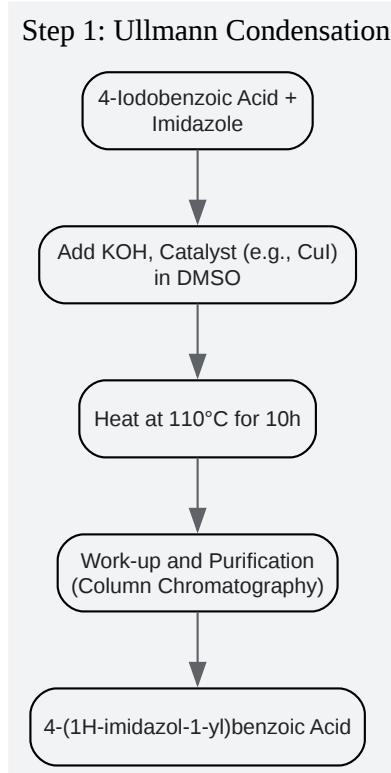
A summary of the key chemical properties for **Methyl 4-(1H-imidazol-1-yl)benzoate** is presented below.

Property	Value	Reference
CAS Number	101184-08-1	
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	202.21 g/mol	
Melting Point	124-127 °C	
Appearance	White to off-white crystalline powder	
Purity (Assay)	≥99%	
Solubility	Soluble in methanol, DMSO, DMF	

## Synthetic Protocols

The synthesis of **Methyl 4-(1H-imidazol-1-yl)benzoate** can be efficiently achieved in a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 4-(1H-imidazol-1-yl)benzoic acid, via a copper-catalyzed Ullmann condensation. The second step is a classic Fischer esterification to yield the final methyl ester.

## Experimental Workflow: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate



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**Caption:** Synthetic workflow for **Methyl 4-(1H-imidazol-1-yl)benzoate**.

## Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)benzoic Acid

This protocol is adapted from a general procedure for the synthesis of N-aryl imidazoles.[\[4\]](#)

### Materials:

- 4-Iodobenzoic acid (1.0 mmol)
- Imidazole (1.2 mmol)
- Potassium hydroxide (KOH) (2.0 mmol)
- Copper(I) iodide (CuI) catalyst (0.75 mol%)
- Dimethyl sulfoxide (DMSO) (4 mL)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

### Procedure:

- To a round-bottom flask, add 4-iodobenzoic acid, imidazole, potassium hydroxide, and the copper catalyst.
- Add DMSO to the flask and stir the mixture at 110 °C for 10 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (10 mL) and filter to remove any solids.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate (70:30) eluent to afford the desired product.

Quantitative Data:

Reactant	Product	Yield	Purity	Reference
4-Iodobenzoic Acid	4-(1H-imidazol-1-yl)benzoic Acid	93%	>95%	[4]

## Protocol 2: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

This protocol is a standard Fischer esterification procedure.[5][6]

Materials:

- 4-(1H-imidazol-1-yl)benzoic acid (1.0 mmol)
- Methanol (excess, e.g., 10 mL)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mL)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Suspend 4-(1H-imidazol-1-yl)benzoic acid in methanol in a round-bottom flask.
- Carefully add the concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **Methyl 4-(1H-imidazol-1-yl)benzoate**.

Expected Quantitative Data:

Reactant	Product	Expected Yield	Purity
4-(1H-imidazol-1-yl)benzoic Acid	Methyl 4-(1H-imidazol-1-yl)benzoate	85-95%	>98%

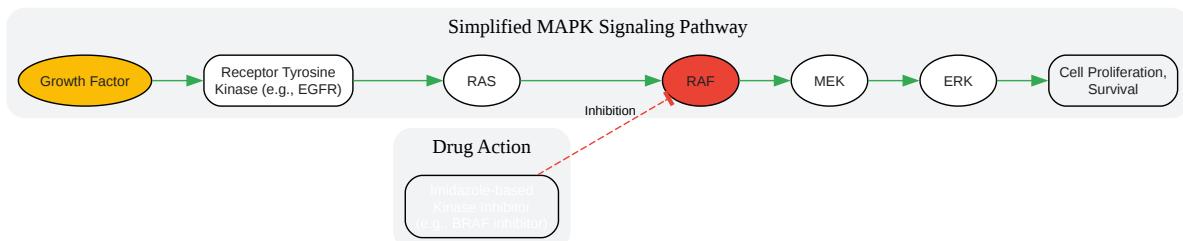
(Note: Yield is an estimate based on typical Fischer esterification reactions.)

## Applications in Drug Discovery

**Methyl 4-(1H-imidazol-1-yl)benzoate** serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. The imidazole nucleus is a key feature in many targeted therapies, particularly in oncology.

## Role as an Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature an imidazole or benzimidazole core, which can form key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. While specific examples originating directly from **Methyl 4-(1H-imidazol-1-yl)benzoate** are not prominently documented, its structure is analogous to intermediates used in the synthesis of inhibitors for pathways like MAPK.



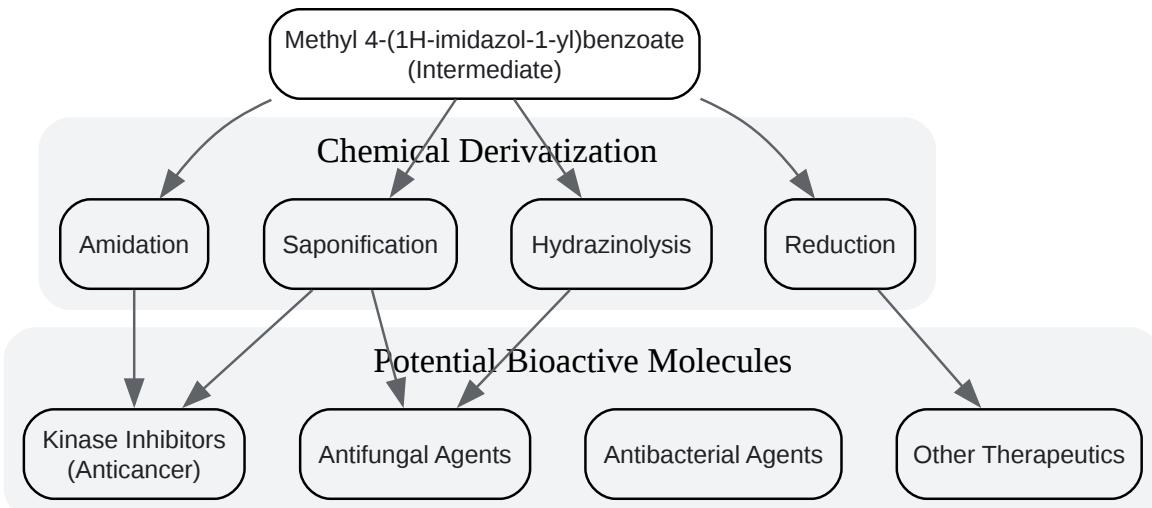
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**Caption:** Inhibition of the MAPK pathway by an imidazole-based kinase inhibitor.

The ester functional group of **Methyl 4-(1H-imidazol-1-yl)benzoate** can be readily converted to other functionalities such as amides, hydrazides, or reduced to an alcohol, providing a versatile handle for further molecular elaboration.

## Logical Relationship to Bioactive Molecules

The versatility of the intermediate allows for the generation of a library of compounds for screening against various biological targets.



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**Caption:** Derivatization pathways from the intermediate to potential drugs.

## Conclusion

**Methyl 4-(1H-imidazol-1-yl)benzoate** is a valuable and versatile intermediate for drug discovery. Its straightforward synthesis and the presence of two modifiable functional groups—the imidazole ring and the methyl ester—provide medicinal chemists with a powerful scaffold for the development of novel therapeutic agents targeting a range of diseases. The protocols and data presented here offer a foundation for researchers to utilize this compound in their drug development programs.

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